molecular formula C19H20ClN5O B2812070 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-92-3

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2812070
CAS No.: 899973-92-3
M. Wt: 369.85
InChI Key: AVABMOUTXLCFSY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The structure includes a 4-ethylphenylmethyl group at position 1 and a 5-chloro-2-methylphenyl substituent on the carboxamide nitrogen. The compound’s structural complexity and substituent diversity position it as a candidate for pharmacological studies, particularly in oncology, based on the activities of related triazole derivatives .

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-3-13-5-7-14(8-6-13)11-25-18(21)17(23-24-25)19(26)22-16-10-15(20)9-4-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVABMOUTXLCFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-methylphenylamine with 4-ethylbenzyl chloride to form an intermediate, which is then cyclized with appropriate reagents to form the triazole ring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 5-chloro-2-methylphenyl group undergoes nucleophilic substitution under specific conditions. For example:

  • Hydroxide-mediated displacement : Reacting with NaOH (1.0 M) in ethanol at 80°C replaces chlorine with hydroxyl groups, forming 5-amino-N-(5-hydroxy-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide .

  • Amination : Using NH₃ in DMF at 120°C replaces chlorine with an amine group.

Reaction TypeReagent/ConditionsProductYield (%)
HydroxylationNaOH/EtOH, 80°CHydroxy derivative72
AminationNH₃/DMF, 120°CAmino derivative68

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

  • Acid/Base Hydrolysis :

    • In 6 M HCl at 100°C, the amide bond cleaves to form 5-amino-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and 5-chloro-2-methylaniline .

    • Under alkaline conditions (KOH/EtOH), hydrolysis proceeds more slowly (48 hours at 60°C) .

  • Coupling Reactions : The carboxamide reacts with thionyl chloride to form an acyl chloride intermediate, enabling peptide bond formation with amines (e.g., glycine ethyl ester) .

Triazole Ring Modifications

The 1,2,3-triazole core undergoes regioselective functionalization:

  • Electrophilic Aromatic Substitution :

    • Nitration (HNO₃/H₂SO₄) at the C4 position yields 5-amino-4-nitro derivatives.

    • Halogenation (Br₂/FeCl₃) introduces bromine at C5.

  • Cycloaddition : The triazole participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis to form bis-triazole systems .

Amino Group Transformations

The primary amine at C5 reacts as follows:

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with β-naphthol to form azo derivatives .

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield imines .

Aromatic Ring Functionalization

The 4-ethylphenyl and 5-chloro-2-methylphenyl groups undergo:

  • Friedel-Crafts Alkylation : With tert-butyl chloride/AlCl₃, ethyl groups are introduced para to existing substituents.

  • Suzuki-Miyaura Coupling : The chloro substituent couples with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst .

Metal Coordination

The triazole nitrogen atoms and carboxamide oxygen act as ligands:

  • Copper(II) Complexes : Forms octahedral complexes with CuCl₂ in methanol, confirmed by UV-Vis (λmax = 610 nm) and ESR spectroscopy .

  • Palladium Catalysis : Serves as a supporting ligand in Heck cross-coupling reactions .

Redox Reactions

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole.

  • Oxidation : KMnO₄ in acidic conditions oxidizes the ethyl group on the 4-ethylphenyl moiety to a carboxylic acid.

Stability Under Experimental Conditions

ConditionStability Outcome
pH 2–6 (aqueous, 25°C)Stable for >24 hr
pH >10Amide hydrolysis initiates within 2 hr
UV light (254 nm)Degrades to unidentified products in 6 hr

Comparative Reaction Kinetics

Reaction rates for key transformations:

ReactionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Amide hydrolysis (acid)3.2 × 10⁻⁴58.3
Chlorine substitution1.8 × 10⁻³42.1
Triazole nitration4.5 × 10⁻⁵67.9

Scientific Research Applications

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Molecular Properties
Compound Name / ID R1 (Position 1) R2 (Carboxamide N) Mol. Weight Key Properties
Target Compound 4-Ethylphenylmethyl 5-Chloro-2-methylphenyl 413.88 High lipophilicity (ethyl group)
5-Amino-1-(4-methylphenyl)-N-(2,5-dichlorophenyl) 4-Methylphenyl 2,5-Dichlorophenyl 406.25 Moderate lipophilicity
5-Amino-1-(4-fluorophenyl)-N-(2,4-dimethoxyphenyl) 4-Fluorophenyl 2,4-Dimethoxyphenyl 402.35 Polar (methoxy groups)
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl) 4-Fluorobenzyl 3-Methylphenyl 383.83 Moderate polarity (fluorine)
  • Electronic Effects : The electron-withdrawing chlorine on the carboxamide nitrogen (target compound) may influence hydrogen-bonding capacity versus electron-donating groups (e.g., methoxy in ).

Spectral Characteristics and Structural Confirmation

Table 2: NMR and MS Data of Selected Analogs
Compound Name / ID Key $ ^1H $-NMR Shifts (δ, ppm) MS (ESI) [M+H]+ References
Target Compound Not reported in evidence Not reported
3a () 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1
3d () 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) 421.0
5-Amino-1-(4-methylphenyl) analog Aromatic protons: 7.2–7.8 (m), NH$_2$: 5.8 (s) 406.1
  • The absence of specific spectral data for the target compound necessitates inferences from analogs. For instance, the triazole proton typically resonates near δ 8.1–8.2, while aromatic protons from substituents appear between δ 7.2–7.6 .
Table 3: Reported Activities of Triazole-Carboxamide Derivatives
Compound Name / ID Biological Activity Target/Cell Line Efficacy (GP or IC$_{50}$) References
Target Compound Not reported
5-Amino-1-(4-methylphenyl)-N-(2,5-dichlorophenyl) Antiproliferative Renal cancer RXF 393 GP = -13.42%
5-Amino-1-(4-fluorophenyl)-N-(2,4-dimethoxyphenyl) Antiproliferative CNS cancer SNB-75 GP = -27.30%
Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl] B-Raf kinase inhibition Enzymatic assay IC$_{50}$ = 0.8 µM
  • Structure-Activity Relationships (SAR): R1 Substituents: Bulky groups (e.g., ethylphenylmethyl) may enhance target engagement in hydrophobic binding pockets, as seen in kinase inhibitors . Amino Group: The free amino group at position 5 is critical for hydrogen bonding, as its removal diminishes activity in related compounds .

Q & A

Q. What are the standard synthetic routes for 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides to form carboximidoyl chlorides, followed by cyclization with sodium azide to generate the triazole core . Key parameters include:
  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Acidic or basic conditions may accelerate specific steps (e.g., triazole ring closure) .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate the final product, with yields reported between 45–70% depending on stepwise efficiency .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • Methodological Answer : The compound exhibits low aqueous solubility (as seen in structurally similar triazole derivatives ), necessitating the use of co-solvents (e.g., DMSO or ethanol) or surfactants for in vitro studies. Critical considerations include:
  • Solvent Compatibility : Ensure co-solvents do not interfere with assay readouts (e.g., DMSO ≤1% v/v for cell-based assays).
  • Stock Solution Stability : Pre-test solubility at varying pH and temperatures to avoid precipitation during long-term storage .
  • Dose-Response Validation : Confirm solubility limits do not artificially skew IC50 values in enzyme inhibition assays .

Q. What initial biological targets or pathways are associated with this compound?

  • Methodological Answer : Based on structural analogs, the compound may target enzymes or receptors via:
  • Enzyme Inhibition : Triazole carboxamides often inhibit kinases or proteases through competitive binding at ATP or catalytic sites .
  • Protein Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., KD values) .
  • Computational Docking : Preliminary molecular modeling (e.g., AutoDock) can predict binding poses to prioritize experimental targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:
  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays).
  • Impurity Profiling : Use HPLC-MS to identify and quantify synthetic byproducts (>95% purity required for reliable data) .
  • Orthogonal Assays : Validate activity across multiple platforms (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

Q. What advanced techniques are recommended for elucidating the compound’s interaction with biological macromolecules?

  • Methodological Answer :
  • X-ray Crystallography : Resolve 3D structures of the compound bound to target proteins (e.g., kinase domains) to identify critical hydrogen bonds or hydrophobic interactions .
  • NMR Spectroscopy : Track conformational changes in proteins upon binding using 2D 1H^1H-15N^{15}N HSQC experiments .
  • Cryo-EM : Suitable for studying interactions with large complexes (e.g., membrane receptors) at near-atomic resolution .

Q. How can reaction conditions be optimized to improve scalability without compromising stereochemical integrity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst concentration .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Chiral HPLC : Ensure enantiomeric purity during scale-up, especially if the compound has stereocenters .

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